molecular formula C12H18O2 B14418090 1-Butyl-2,3-dimethoxybenzene CAS No. 82895-27-0

1-Butyl-2,3-dimethoxybenzene

Cat. No.: B14418090
CAS No.: 82895-27-0
M. Wt: 194.27 g/mol
InChI Key: TYEIKLOYVMBOAQ-UHFFFAOYSA-N
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Description

1-Butyl-2,3-dimethoxybenzene is a substituted aromatic compound featuring a benzene ring with methoxy (-OCH₃) groups at positions 2 and 3 and a butyl (-C₄H₉) chain at position 1.

Properties

CAS No.

82895-27-0

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

1-butyl-2,3-dimethoxybenzene

InChI

InChI=1S/C12H18O2/c1-4-5-7-10-8-6-9-11(13-2)12(10)14-3/h6,8-9H,4-5,7H2,1-3H3

InChI Key

TYEIKLOYVMBOAQ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(C(=CC=C1)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Butyl-2,3-dimethoxybenzene can be synthesized through the Friedel-Crafts alkylation reaction. This involves the reaction of 2,3-dimethoxytoluene with butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods: Industrial production of 1-butyl-2,3-dimethoxybenzene follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-Butyl-2,3-dimethoxybenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the methoxy groups to hydroxyl groups.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

1-Butyl-2,3-dimethoxybenzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex aromatic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-butyl-2,3-dimethoxybenzene involves its interaction with various molecular targets. The methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The butyl group provides hydrophobic character, affecting the compound’s solubility and membrane permeability.

Comparison with Similar Compounds

Substituted Imidazolium Ionic Liquids

Imidazolium-based ILs, such as 1-butyl-2,3-dimethylimidazolium bromide and chloride (), share structural similarities with 1-butyl-2,3-dimethoxybenzene in their alkyl substitution patterns. Key differences and comparisons include:

Property 1-Butyl-2,3-dimethylimidazolium Bromide 1-Butyl-2,3-dimethoxybenzene (Inferred)
Melting Point 105°C () Likely lower (methoxy groups reduce crystallinity)
Polarity High (ionic nature) Moderate (polar methoxy groups)
Applications Catalysis, electrolytes () Potential solvent or ligand in synthesis

Key Insight : The ionic nature of imidazolium salts results in higher melting points and ionic conductivity compared to neutral aromatic systems like 1-butyl-2,3-dimethoxybenzene .

Pyrazolium-Based Ionic Liquids

Pyrazolium ILs (e.g., [bmpz][Tf₂N] ) exhibit distinct aggregation behaviors and transport properties compared to imidazolium analogues (). When compared to methoxy-substituted aromatics:

Property Pyrazolium ILs (e.g., [bmpz][Tf₂N]) 1-Butyl-2,3-dimethoxybenzene (Inferred)
Viscosity 85–120 mPa·s () Lower (non-ionic, smaller substituents)
Conductivity 0.5–1.2 mS/cm () Negligible (neutral molecule)
Structural Motifs Head-to-tail/head-to-head aggregation () Planar aromatic ring with steric hindrance

Key Insight : Ionic liquids exhibit tunable physicochemical properties through anion-cation interactions, whereas methoxy-substituted aromatics rely on steric and electronic effects for reactivity .

Methoxy-Substituted Aromatic Compounds

Comparative inferences:

Property N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide 1-Butyl-2,3-dimethoxybenzene (Inferred)
Directing Group N,O-bidentate () Methoxy groups may act as weak directing groups
Synthetic Utility Metal-catalyzed reactions () Potential for electrophilic substitution

Key Insight : Methoxy groups in 1-butyl-2,3-dimethoxybenzene could facilitate regioselective reactions, albeit less effectively than specialized directing groups .

Research Findings and Data Gaps

  • Thermophysical Properties : Imidazolium ILs exhibit temperature-dependent viscosity and conductivity (), but analogous data for 1-butyl-2,3-dimethoxybenzene is absent.
  • Synthetic Applications : Pyrazolium ILs show anion-dependent conductivity (), whereas methoxy aromatics may serve as solvents or intermediates in organic synthesis.

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